8-Chlorotheophylline(1-)
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Overview
Description
8-chlorotheophylline(1-) is the anion resulting from the removal of the proton fron the purine ring of 8-chlorotheophylline. It is a conjugate base of an 8-chlorotheophylline.
Scientific Research Applications
Use as an Internal Standard in Analytical Chemistry
8-Chlorotheophylline is utilized as an internal standard in liquid chromatographic methods. It has been effectively used for determining acetaminophen and salicylate simultaneously in plasma samples. This technique is especially beneficial for small sample sizes, such as those from young children, and provides accurate results for both therapeutic and toxic concentrations (Miceli et al., 1979). Additionally, it's employed in high-performance liquid chromatography for the simultaneous determination of catechins, purine alkaloids, and gallic acid in various types of tea (Tan et al., 2012).
Role in Electroanalytical Studies
The electroanalytical behavior of 8-chlorotheophylline has been investigated through methods like cyclic voltammetry and differential pulse polarography. These studies have paved the way for a simple and reliable method for determining 8-chlorotheophylline in pharmaceutical preparations, highlighting its significance in electrochemical analysis (Gil et al., 1993).
Involvement in Chemical Synthesis and Characterization
8-Chlorotheophylline has been used in the synthesis of various compounds. For example, the preparation of 8-chlorotheophylline salts of certain narcotic nitrogen bases has been explored, where its physical and chemical properties, including infrared spectra and titration curves, have been determined (Lamb & Bope, 1956). Additionally, its reaction with 1,3-dichloropropan-2-ol results in the formation of oxazolo[2,3-f]purinium systems, demonstrating its utility in chemical transformations (Petrova et al., 2019).
Potentiometric and Amperometric Methods
Potentiometric methods for the determination of 8-chlorotheophylline in aqueous solutions have been developed, which are suitable for the assay of this compound in pharmaceutical preparations (Nikolić & Medenica, 1986). In a similar vein, amperometric determination methods using batch-injection analysis have been reported, which provide a simple and efficient way to determine 8-chlorotheophylline, along with caffeine and diphenhydramine (Freitas et al., 2017).
Applications in Biological Studies
8-Chlorotheophylline has been involved in biological activity studies. For instance, its derivatives, when synthesized with primary amines of the adamantane family, showed inhibitory activity against recombinant HIV-1 reverse transcriptase (Valuev-Elliston et al., 2013).
Implication in Solid-State Characterization
The crystal structure of 8-chlorotheophylline, a component of dimenhydrinate, was determined through X-ray structure analysis, resolving the salt–cocrystal ambiguity and confirming its anionic form (Putra et al., 2016).
Properties
Molecular Formula |
C7H6ClN4O2- |
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Molecular Weight |
213.6 g/mol |
IUPAC Name |
8-chloro-1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h13H,1-2H3/p-1 |
InChI Key |
XKHWSLTUHUEVES-UHFFFAOYSA-M |
SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-] |
Canonical SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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